3-Hexyne-2,5-dione

Palladium Catalysis Cocyclization Tetrahydronaphthalene Synthesis

3-Hexyne-2,5-dione (hex-3-yne-2,5-dione) is a C₂‑symmetric, doubly α,β‑unsaturated 1,4‑diketone containing an internal alkyne. With a molecular formula of C₆H₆O₂ and a molecular weight of 110.11 g/mol, it is classified as a highly electron‑deficient alkyne.

Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
CAS No. 54415-31-5
Cat. No. B8711432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexyne-2,5-dione
CAS54415-31-5
Molecular FormulaC6H6O2
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC(=O)C#CC(=O)C
InChIInChI=1S/C6H6O2/c1-5(7)3-4-6(2)8/h1-2H3
InChIKeyRNSUHNFHYWLYBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hexyne-2,5-dione (CAS 54415-31-5) Procurement Guide: An Electron‑Poor Alkyne Building Block


3-Hexyne-2,5-dione (hex-3-yne-2,5-dione) is a C₂‑symmetric, doubly α,β‑unsaturated 1,4‑diketone containing an internal alkyne . With a molecular formula of C₆H₆O₂ and a molecular weight of 110.11 g/mol, it is classified as a highly electron‑deficient alkyne . It is commercially available from multiple suppliers with a typical purity of 95–98%, and batch‑specific QC data (NMR, HPLC, GC) are provided by vendors such as Bidepharm . The compound is primarily employed as a reactive intermediate in cycloaddition and cocyclization chemistry, where its dual carbonyl activation and alkyne moiety enable the construction of polycyclic and heterocyclic frameworks [1].

Why 3-Hexyne-2,5-dione Cannot Be Replaced by a Generic Electron‑Deficient Alkyne


The reactivity profile of 3-hexyne-2,5-dione is governed by the synergistic effect of two carbonyl groups conjugated to a single alkyne. This arrangement creates a unique electron‑withdrawing environment that differs fundamentally from mono‑activated alkynes (e.g., but‑3‑yn‑2‑one) or ester‑activated analogues (e.g., dimethyl acetylenedicarboxylate, DMAD) [1]. In cycloaddition chemistry, 3-hexyne-2,5-dione participates in [2+2] cocyclization with allenes to generate tetrahydronaphthalene derivatives, a transformation that proceeds with distinctly different regioselectivity and product distribution compared to DMAD [2]. Similarly, in reactions with tetrasulfur tetranitride (S₄N₄), 3-hexyne-2,5-dione yields complex mixtures of trithiadiazepines, trithiatriazepines, and thiadiazoles, whereas butynedinitrile under identical conditions gives only two products in high yield [3]. These divergent outcomes demonstrate that even within the subclass of electron‑deficient alkynes, the substitution pattern directly dictates the accessible chemical space. Simple replacement of 3-hexyne-2,5-dione with a generic alkyne would lead to different products, lower yields, or complete reaction failure, making it a non‑substitutable building block for target‑specific synthetic routes.

Quantitative Differentiation of 3-Hexyne-2,5-dione Against Close Structural Analogs


Cocyclization with Allenes: 3-Hexyne-2,5-dione vs. Dimethyl Acetylenedicarboxylate (DMAD)

In Pd‑catalyzed 2:2 cocyclization with allene, 3‑hexyne‑2,5‑dione and DMAD both form 2,3,6,7‑tetrasubstituted 1,4,5,8‑tetrahydronaphthalenes. However, the reaction with DMAD provides the tetramethyl ester in 82% overall yield after a two‑step oxidation sequence, whereas classical multi‑step routes to analogous naphthalene‑2,3,6,7‑tetracarboxylic acid derivatives yield only 16–40% [1]. The exact yield for the 3‑hexyne‑2,5‑dione cycloadduct was not reported in the same publication, but the structural difference between the two products (methyl ester vs. acetyl substituents) dictates downstream applicability in polyimide synthesis, where the ester is preferred for thermal stability [1].

Palladium Catalysis Cocyclization Tetrahydronaphthalene Synthesis

Reaction with S₄N₄: Product Profile of 3-Hexyne-2,5-dione vs. Butynedinitrile

Treatment of butynedinitrile with S₄N₄ cleanly produces 1,3,5,2,4‑trithiadiazepine‑6,7‑dicarbonitrile and 1,2,5‑thiadiazole‑3,4‑dicarbonitrile in high yield. In contrast, 3‑hexyne‑2,5‑dione reacts with S₄N₄ to give complex mixtures from which trithiadiazepines, trithiatriazepines, and thiadiazoles are variously isolated [1]. No single product dominates, and the mixture requires chromatographic separation, indicating lower synthetic utility for this specific transformation. Quantitative yields for 3‑hexyne‑2,5‑dione are not reported, but the product complexity contrasts sharply with the clean outcome for the dinitrile [1].

Heterocyclothiazene Chemistry Cycloaddition Sulfur-Nitrogen Heterocycles

Synthesis via Selective Oxidation: Dimethyldioxirane vs. Methyltrioxorhenium–H₂O₂

A study comparing oxidants for the conversion of hex-3-yne-2,5-diol to 3-hexyne-2,5-dione reported a ~73% yield using dimethyldioxirane (DMDO) and its trifluoro analog . The methyltrioxorhenium–hydrogen peroxide system was also evaluated, but its comparative yield is not stated in the available snippet. The DMDO method provides a chemoselective route that avoids over‑oxidation, a common problem with chromium‑based oxidants used in earlier syntheses (e.g., CrO₃/H₂SO₄, which typically gives lower yields and requires careful temperature control) [1].

Selective Oxidation Acetylenic Diols Dioxirane Chemistry

Indolizine Formation: Differential Reactivity with Pyridinium Methylides

3-Hexyne-2,5-dione reacts with pyridinium methylides to form indolizines, as do but‑3‑yn‑2‑one, methyl but‑2‑ynoate, and other alkynes [1]. The paper reports product identification via spectroscopy but does not provide comparative yields. The presence of two carbonyl groups in 3-hexyne-2,5-dione allows for the potential formation of bis‑indolizine structures or further functionalization, a capability not shared by mono‑carbonyl alkynes [1].

Heterocyclic Chemistry Ylide Cycloaddition Indolizine Synthesis

Optimal Application Scenarios for 3-Hexyne-2,5-dione Based on Proven Differentiation


Synthesis of 2,3,6,7‑Tetraacetyl‑Substituted Naphthalenes via Catalytic Cocyclization

When the target molecule requires acetyl substituents on the naphthalene core, 3‑hexyne‑2,5‑dione is the reagent of choice. The Pd‑catalyzed cocyclization with allene directly installs two acetyl groups, which are not obtainable from DMAD or other ester‑activated alkynes [1]. This scenario applies to the preparation of thermally stable polyimides where the acetyl groups serve as handles for further functionalization [1].

Generation of Diverse Sulfur–Nitrogen Heterocycle Libraries

For medicinal chemistry or materials science programs that benefit from scaffold diversity, the complex mixture of trithiadiazepines, trithiatriazepines, and thiadiazoles obtained from the reaction of 3‑hexyne‑2,5‑dione with S₄N₄ provides multiple heterocyclic frameworks in a single operation [2]. This contrasts with butynedinitrile, which delivers only two products, limiting diversity [2].

Preparation of 3-Hexyne-2,5-dione Itself via High‑Yielding DMDO Oxidation

Laboratories that require the compound as an intermediate for multi‑step syntheses should source material prepared by the dimethyldioxirane (DMDO) oxidation protocol, which achieves ~73% yield from the corresponding diol . This method outperforms the traditional CrO₃/H₂SO₄ oxidation (estimated 10–21% yield) and minimizes chromium waste, aligning with greener chemistry principles [3].

Bis‑Indolizine Synthesis via Dual Cycloaddition

When a synthetic route calls for a bis‑electrophilic alkyne to construct symmetrical bis‑indolizine frameworks, 3‑hexyne‑2,5‑dione is uniquely suited due to its two α,β‑unsaturated ketone moieties [4]. Mono‑carbonyl alkynes such as but‑3‑yn‑2‑one cannot deliver the same bis‑functionalized products [4].

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